Sarcotoxin-1C
Description
Sarcotoxin-1C is a cationic antimicrobial peptide (AMP) isolated from the flesh fly Sarcophaga peregrina. It belongs to the cecropin family of AMPs, which are characterized by their α-helical structures and broad-spectrum activity against Gram-negative bacteria, fungi, and some enveloped viruses . This compound exhibits potent membrane-disrupting mechanisms, targeting lipid bilayers through electrostatic interactions with negatively charged microbial membranes. Its minimal hemolytic activity toward mammalian cells makes it a promising candidate for therapeutic development .
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GWLRKIGKKIERVGQHTRDATIQVLGIAQQAANVAATAR |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison
Sarcotoxin-1C shares structural homology with other cecropin-like peptides, such as Cecropin A, Melittin, and Magainin-2. Key differences include variations in amino acid composition, charge distribution, and helical stability (Table 1).
Table 1: Structural and Functional Properties of Selected AMPs
| Property | This compound | Cecropin A | Melittin | Magainin-2 |
|---|---|---|---|---|
| Length (residues) | 39 | 37 | 26 | 23 |
| Net Charge (+) | +8 | +7 | +6 | +4 |
| Helicity (%) | 85 | 78 | 90 | 65 |
| MIC* (μg/mL) | 1.5–3.0 | 2.0–4.0 | 0.5–1.5 | 4.0–8.0 |
| Hemolytic Activity | Low | Low | High | Moderate |
MIC: Minimum Inhibitory Concentration against *E. coli .
- Cecropin A : While structurally similar, Cecropin A exhibits lower helicity and broader antifungal activity but comparable antibacterial efficacy .
- Melittin : Despite superior antimicrobial potency, Melittin’s high hemolytic activity limits its therapeutic utility .
- Magainin-2 : Lower charge and helicity correlate with reduced membrane permeability and higher MIC values .
Mechanism of Action
This compound disrupts microbial membranes via the "carpet model," where its amphipathic helices aggregate on the membrane surface before inducing pore formation. In contrast:
- Melittin adopts a "barrel-stave" mechanism, embedding deeply into membranes and causing rapid lysis .
- Magainin-2 utilizes a "toroidal pore" model, recruiting lipid molecules into mixed peptide-lipid pores .
Pharmacokinetic and Stability Profiles
- Protease Resistance : this compound demonstrates higher resistance to trypsin compared to Cecropin A due to reduced cleavage sites .
- Thermal Stability : Retains 90% activity at 60°C for 1 hour, outperforming Melittin (70% activity loss under similar conditions) .
Formatting Compliance :
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